Tert-butyl (5-(hydroxymethyl)-2-methylphenyl)carbamate
Description
Tert-butyl (5-(hydroxymethyl)-2-methylphenyl)carbamate is a carbamate derivative featuring a hydroxymethyl (-CH2OH) substituent at the 5-position and a methyl group at the 2-position of the phenyl ring. This compound is structurally designed to balance hydrophilicity (via the hydroxymethyl group) and steric protection (via the tert-butyl carbamate moiety), making it a versatile intermediate in pharmaceutical synthesis and organic chemistry. Its hydroxymethyl group enables further functionalization, such as oxidation to carboxylic acids or participation in coupling reactions, while the tert-butyl group enhances stability during synthetic processes .
Properties
CAS No. |
917835-71-3 |
|---|---|
Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.29 g/mol |
IUPAC Name |
tert-butyl N-[5-(hydroxymethyl)-2-methylphenyl]carbamate |
InChI |
InChI=1S/C13H19NO3/c1-9-5-6-10(8-15)7-11(9)14-12(16)17-13(2,3)4/h5-7,15H,8H2,1-4H3,(H,14,16) |
InChI Key |
XKTSICVJPMLOKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CO)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (5-(hydroxymethyl)-2-methylphenyl)carbamate can be achieved through several methods. One common approach involves the reaction of 5-(hydroxymethyl)-2-methylphenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (5-(hydroxymethyl)-2-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst can be employed.
Substitution: Electrophiles such as bromine or nitric acid can be used under controlled conditions to achieve substitution on the phenyl ring.
Major Products Formed
Oxidation: Formation of 5-(carboxymethyl)-2-methylphenyl carbamate.
Reduction: Formation of tert-butyl (5-(aminomethyl)-2-methylphenyl)carbamate.
Substitution: Formation of various substituted phenyl carbamates depending on the electrophile used.
Scientific Research Applications
Tert-butyl (5-(hydroxymethyl)-2-methylphenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of tert-butyl (5-(hydroxymethyl)-2-methylphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. This interaction can affect various biochemical pathways, depending on the enzyme targeted. Additionally, the phenyl ring and hydroxymethyl group can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
tert-Butyl (2-bromo-5-methoxyphenyl)carbamate (CAS 654056-82-3)
- Substituents : Bromo (-Br) at 2-position, methoxy (-OCH3) at 5-position.
- Key Differences: The bromo group increases molecular weight (278.17 g/mol) and introduces reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the hydroxymethyl group .
tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate
- Substituents: Amino (-NH2) at 3-position, methyl (-CH3) at 5-position.
- Key Differences: The amino group increases basicity and hydrogen-bonding capacity, favoring interactions with biological targets (e.g., enzyme active sites) . Lacks the hydroxymethyl group, reducing hydrophilicity (logP = 2.1 vs. ~1.5 for the target compound) .
tert-Butyl (5-bromothiophen-2-yl)carbamate (CAS 943321-89-9)
- Substituents : Bromo on a thiophene ring.
- Key Differences :
Physicochemical Properties
| Property | Target Compound | tert-Butyl (2-bromo-5-methoxyphenyl)carbamate | tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate |
|---|---|---|---|
| Molecular Weight (g/mol) | ~237 (estimated) | 278.17 | 236.31 |
| logP (Predicted) | ~1.5 | 2.8 | 2.1 |
| Key Functional Groups | -CH2OH, -CH3 | -Br, -OCH3 | -NH2, -CH3 |
| Reactivity | Oxidation-prone hydroxymethyl | Halogenation/Coupling | Nucleophilic amine |
- Hydrophilicity : The hydroxymethyl group in the target compound enhances water solubility compared to bromo- or methoxy-substituted analogues, critical for bioavailability in drug candidates .
- Stability : Tert-butyl carbamates generally exhibit thermal stability, but the hydroxymethyl group may necessitate protection (e.g., acetylation) during acidic/basic conditions to prevent oxidation .
Biological Activity
Tert-butyl (5-(hydroxymethyl)-2-methylphenyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C12H17N1O3
- Molecular Weight : 223.27 g/mol
The presence of the tert-butyl group and the carbamate functional group is significant for its biological interactions.
This compound is believed to interact with specific biological targets, including enzymes and receptors. The compound can modulate the activity of these targets through:
- Binding Affinity : It binds to active sites of enzymes, altering their conformation and function.
- Cell Signaling Pathways : By affecting protein interactions, it can influence various cellular signaling pathways.
Antitumor Activity
Recent studies have indicated that carbamate derivatives, including this compound, exhibit cytotoxic properties against various cancer cell lines. For instance:
- In vitro Studies : The compound demonstrated significant inhibition of cell proliferation in specific cancer lines, with IC50 values indicating potent antitumor activity.
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| MDA-MB-231 | 0.126 | Potent against triple-negative breast cancer (TNBC) |
| MCF10A | 2.4 | Lesser effect on non-cancerous cells |
Anti-inflammatory Effects
The compound has also shown promising anti-inflammatory activity. In a study evaluating various substituted carbamates:
- Inhibition Rates : The percentage of inhibition ranged from 39% to 54% within 9 to 12 hours post-treatment compared to standard anti-inflammatory drugs like indomethacin .
Case Studies
-
Study on Cancer Cell Lines :
- A study evaluated the effects of this compound on MDA-MB-231 cells. Results indicated a significant reduction in cell viability and induction of apoptosis through mitochondrial pathways.
- Inflammation Model :
Q & A
Q. What are the established synthetic routes for Tert-butyl (5-(hydroxymethyl)-2-methylphenyl)carbamate?
The synthesis typically involves introducing the tert-butyl carbamate (Boc) group to a substituted phenyl precursor. A common method uses di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or triethylamine) to protect the amine or hydroxyl group. For example:
- Step 1 : React 5-(hydroxymethyl)-2-methylaniline with Boc₂O in dichloromethane (DCM) at 0–25°C.
- Step 2 : Purify via column chromatography (hexane/ethyl acetate gradient) to isolate the product .
Q. Key Optimization Factors :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DCM or THF | Polar aprotic solvents improve Boc group transfer |
| Temperature | 0–25°C | Higher temps risk side reactions (e.g., hydrolysis) |
| Catalyst | DMAP | Accelerates reaction kinetics |
Q. How is the compound characterized to confirm structural integrity?
Standard techniques include:
- ¹H/¹³C NMR : Verify tert-butyl singlet (δ ~1.3 ppm), carbamate carbonyl (δ ~155–160 ppm), and hydroxymethyl protons (δ ~4.5 ppm) .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peak (e.g., [M+H]⁺ for C₁₄H₂₁NO₃: calc. 251.15, observed 251.2) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX programs .
Q. What are the stability considerations for this compound under experimental conditions?
- Storage : Stable at –20°C in inert atmosphere; hygroscopicity of the hydroxymethyl group necessitates desiccants .
- Reactivity : Susceptible to acid/base hydrolysis (e.g., TFA deprotects Boc group; strong bases cleave carbamate) .
Advanced Research Questions
Q. How do steric and electronic effects of the 2-methyl and 5-hydroxymethyl substituents influence reactivity?
- Steric Effects : The 2-methyl group hinders electrophilic substitution at the ortho position, directing reactions to the para-hydroxymethyl site.
- Electronic Effects : The hydroxymethyl group (–CH₂OH) enhances nucleophilicity at adjacent positions, facilitating cross-coupling (e.g., Suzuki-Miyaura) or oxidation to carboxylic acid derivatives .
Case Study : In Pd-catalyzed coupling, the 5-hydroxymethyl group improves solubility in polar solvents (e.g., DMF/H₂O), enabling efficient arylation .
Q. How can contradictory crystallographic data be resolved when analyzing derivatives?
- Problem : Discrepancies in bond angles or torsional strain may arise from polymorphism or solvent inclusion.
- Solution :
Q. What methodologies assess the compound’s role as a intermediates in drug discovery?
- Protecting Group Strategy : Boc group stability under peptide coupling conditions (e.g., HATU/DIEA in DMF) allows sequential functionalization .
- Biological Assays : Screen for kinase inhibition or receptor binding using:
Q. How are computational tools applied to predict metabolic pathways?
- Software : Use Schrödinger’s ADMET Predictor or SwissADME to model Phase I/II metabolism.
- Key Predictions :
Validation : Compare in silico results with in vitro liver microsome assays (e.g., human hepatocytes) .
Methodological Guidance for Troubleshooting
Q. How to address low yields in Boc protection reactions?
- Root Cause : Moisture contamination or suboptimal stoichiometry.
- Fix :
- Dry solvents (e.g., molecular sieves in DCM).
- Use 1.2 eq Boc₂O and 0.1 eq DMAP .
Q. Strategies for regioselective functionalization of the phenyl ring
Q. Interpreting conflicting NMR spectra in derivatives
- Issue : Overlapping peaks from rotamers or diastereomers.
- Resolution :
- Variable-temperature NMR (VT-NMR) to coalesce signals.
- 2D techniques (COSY, HSQC) to assign coupling patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
